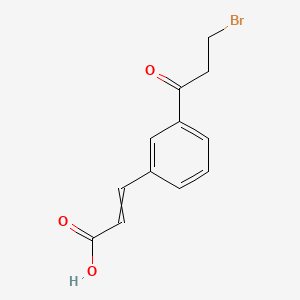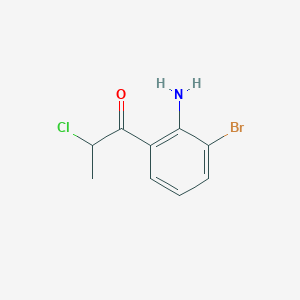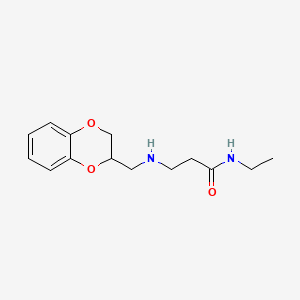![molecular formula C21H44ClNO2 B14065687 [(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride](/img/structure/B14065687.png)
[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-erythro-N,N,N-Trimethylsphingosine Chloride: is a chemically modified sphingolipid derivative. It is distinguished by the addition of three methyl groups to the nitrogen atom of the sphingosine backbone and a chloride ion to enhance its solubility and stability . This compound is particularly noteworthy in biochemical research focused on the signaling pathways of sphingolipids. Its structure mimics natural sphingosine but with alterations that affect its interaction with sphingosine kinases and other enzymes involved in sphingolipid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-N,N,N-Trimethylsphingosine Chloride involves the chemical modification of sphingosine. The process typically includes the addition of three methyl groups to the nitrogen atom of the sphingosine backbone. This is achieved through methylation reactions using methylating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for D-erythro-N,N,N-Trimethylsphingosine Chloride are not extensively documented. the process likely involves large-scale methylation and chlorination reactions, followed by purification steps to ensure the compound’s purity and stability .
Análisis De Reacciones Químicas
Types of Reactions: D-erythro-N,N,N-Trimethylsphingosine Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-erythro-N,N,N-Trimethylsphingosine Chloride .
Aplicaciones Científicas De Investigación
D-erythro-N,N,N-Trimethylsphingosine Chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of D-erythro-N,N,N-Trimethylsphingosine Chloride involves its interaction with sphingosine kinases and other enzymes involved in sphingolipid metabolism. The trimethyl groups significantly alter the molecule’s biophysical properties, inhibiting its phosphorylation by sphingosine kinases . This inhibition affects sphingolipid-mediated signaling pathways, influencing cellular processes such as apoptosis and cell proliferation .
Comparación Con Compuestos Similares
Sphingosine: A natural sphingolipid that serves as a precursor for the synthesis of other sphingolipids.
N,N-Dimethylsphingosine: A derivative of sphingosine with two methyl groups added to the nitrogen atom.
N-Methylsphingosine: A sphingosine derivative with a single methyl group added to the nitrogen atom.
Uniqueness: D-erythro-N,N,N-Trimethylsphingosine Chloride is unique due to the presence of three methyl groups on the nitrogen atom, which significantly alters its biophysical properties and enhances its solubility and stability . This makes it a valuable tool for studying the inhibition effects on sphingolipid-mediated signaling pathways and exploring the dynamics of lipid rafts .
Propiedades
Fórmula molecular |
C21H44ClNO2 |
|---|---|
Peso molecular |
378.0 g/mol |
Nombre IUPAC |
[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1/b18-17-;/t20?,21-;/m1./s1 |
Clave InChI |
OBTLGDGOHFHYNH-PZMDVPQQSA-M |
SMILES isomérico |
CCCCCCCCCCCCC/C=C\[C@H](C(CO)[N+](C)(C)C)O.[Cl-] |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)










![ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14065691.png)
